Cas no 1427404-10-1 (7-Fluoro-6-methoxybenzofuran)

7-Fluoro-6-methoxybenzofuran Chemical and Physical Properties
Names and Identifiers
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- 7-Fluoro-6-methoxybenzofuran
- Benzofuran, 7-fluoro-6-methoxy-
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- MDL: MFCD23705113
- Inchi: 1S/C9H7FO2/c1-11-7-3-2-6-4-5-12-9(6)8(7)10/h2-5H,1H3
- InChI Key: SHZRAXPZTXVVIJ-UHFFFAOYSA-N
- SMILES: O1C2=C(F)C(OC)=CC=C2C=C1
7-Fluoro-6-methoxybenzofuran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY224124-1g |
7-Fluoro-6-methoxybenzofuran |
1427404-10-1 | ≥95% | 1g |
¥5900.00 | 2024-07-09 | |
eNovation Chemicals LLC | D777850-1g |
7-Fluoro-6-methoxybenzofuran |
1427404-10-1 | 95% | 1g |
$760 | 2025-02-20 | |
eNovation Chemicals LLC | D777850-1g |
7-Fluoro-6-methoxybenzofuran |
1427404-10-1 | 95% | 1g |
$760 | 2024-07-20 | |
eNovation Chemicals LLC | D777850-1g |
7-Fluoro-6-methoxybenzofuran |
1427404-10-1 | 95% | 1g |
$760 | 2025-02-27 | |
AN HUI ZE SHENG Technology Co., Ltd. | SY224124-1g |
7-Fluoro-6-methoxybenzofuran |
1427404-10-1 | 95% | 1g |
¥5900.00 | 2023-09-15 |
7-Fluoro-6-methoxybenzofuran Related Literature
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on 7-Fluoro-6-methoxybenzofuran
Professional Introduction to 7-Fluoro-6-methoxybenzofuran (CAS No. 1427404-10-1)
7-Fluoro-6-methoxybenzofuran, identified by its Chemical Abstracts Service (CAS) number 1427404-10-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzofuran derivative features a fluorine substituent at the 7-position and a methoxy group at the 6-position, which contribute to its unique electronic and steric properties. The presence of these functional groups makes it a valuable scaffold for designing novel bioactive molecules with potential therapeutic applications.
The benzofuran core is a well-known pharmacophore in drug discovery, often found in natural products and synthetic compounds exhibiting diverse biological activities. The introduction of fluorine at the 7-position enhances the lipophilicity and metabolic stability of the molecule, while the methoxy group influences its electronic distribution and binding affinity to biological targets. These structural features make 7-Fluoro-6-methoxybenzofuran a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. 7-Fluoro-6-methoxybenzofuran has been investigated as a potential lead compound for its ability to modulate enzyme activity through selective binding interactions. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in cancer progression and inflammation. The fluorine atom's ability to engage in weak hydrogen bonding or π-stacking interactions with amino acid residues in protein targets further enhances its binding affinity.
The methoxy group in 7-Fluoro-6-methoxybenzofuran also plays a crucial role in determining its pharmacokinetic properties. This substituent can influence solubility, permeability, and metabolic clearance, making it an important factor in optimizing drug-like characteristics. Computational modeling studies have been employed to predict the binding mode of this compound to various protein targets, providing insights into its potential mechanism of action. These simulations have helped researchers refine the structure-activity relationships (SAR) of benzofuran derivatives, guiding the development of more potent and selective inhibitors.
One of the most exciting aspects of 7-Fluoro-6-methoxybenzofuran is its versatility as a building block for drug discovery. By modifying other positions on the benzofuran ring or introducing additional functional groups, chemists can generate libraries of analogs with tailored biological activities. For instance, replacing the fluorine atom with other halogens or nitrogen-containing heterocycles could lead to compounds with enhanced binding affinity or altered pharmacological profiles. Such modifications are essential for optimizing lead compounds into viable drug candidates.
The synthesis of 7-Fluoro-6-methoxybenzofuran typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their studies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzofuran core with precise regioselectivity.
Recent advances in spectroscopic techniques have enabled detailed structural characterization of 7-Fluoro-6-methoxybenzofuran, providing valuable insights into its conformational preferences and intermolecular interactions. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in elucidating the connectivity of atoms within the molecule, while X-ray crystallography has revealed detailed atomic arrangements in solid-state structures. These structural insights are critical for understanding how this compound interacts with biological targets at the molecular level.
In addition to its potential as an inhibitor, 7-Fluoro-6-methoxybenzofuran has been explored as a precursor for more complex derivatives with specialized functions. For example, it can be used to synthesize fluorescent probes for cellular imaging or as a ligand for metal-based catalysts in organic synthesis. The versatility of this compound underscores its importance as a tool in synthetic chemistry and chemical biology research.
The growing body of literature on 7-Fluoro-6-methoxybenzofuran highlights its significance as a pharmacologically relevant molecule. Researchers continue to investigate its interactions with various biological systems, aiming to uncover new therapeutic opportunities. As our understanding of disease mechanisms evolves, compounds like 7-Fluoro-6-methoxybenzofuran will remain at the forefront of drug discovery efforts, offering hope for innovative treatments across multiple therapeutic areas.
In conclusion,7-Fluoro-6-methoxybenzofuran (CAS No. 1427404-10-1) is a structurally intriguing compound with potential applications in pharmaceutical research and development. Its unique combination of functional groups makes it an attractive scaffold for designing bioactive molecules with tailored properties. Ongoing studies continue to expand our knowledge of this compound's chemical behavior and biological relevance, paving the way for future breakthroughs in medicine and chemistry.
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